molecular formula C16H12BrClFNO4 B114361 IDD388

IDD388

Cat. No.: B114361
M. Wt: 416.6 g/mol
InChI Key: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDD388 is a halophenoxyacetic acid-based compound that serves as a potent and selective inhibitor of the human enzyme Aldo-Keto Reductase 1B10 (AKR1B10). AKR1B10 has emerged as a significant tumor marker and a promising antineoplastic target, particularly for its role in chemoresistance and lipid metabolism in cancers. Starting as a potent inhibitor of the closely related enzyme Aldose Reductase (AR), structural modifications of this compound, including the introduction of bromine atoms, have been shown to decrease its inhibition of AR while significantly improving its potency and selectivity for AKR1B10. Research indicates that selective inhibitors like derivatives of this compound can exploit key structural differences between AKR1B10 and AR, such as the conformation of the Trp112 side chain and the flexibility of loop A, to achieve specificity. One such derivative, MK204, achieved an IC50 of 80 nM for AKR1B10. This makes this compound and its analogs valuable chemical probes for structure-based drug design and for studying the biological functions of AKR1B10 in cancer development and resistance. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12BrClFNO4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI Key

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Synonyms

Leather protein

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IDD388

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDD388 is a potent and selective inhibitor of aldose reductase (AR), an enzyme central to the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway, leading to the accumulation of sorbitol, is strongly implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, selectivity, structural basis of interaction, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Aldose Reductase

The primary mechanism of action of this compound is the potent inhibition of aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1). AR catalyzes the NADPH-dependent reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. In states of high blood glucose (hyperglycemia), the activity of this pathway is significantly increased. The resulting accumulation of sorbitol within cells, to which cell membranes are relatively impermeable, creates osmotic stress. This osmotic stress is a key factor in the development of long-term diabetic complications such as neuropathy (nerve damage), retinopathy (eye damage), and nephropathy (kidney damage). By inhibiting aldose reductase, this compound effectively blocks this pathway, thereby mitigating the downstream pathological effects of sorbitol accumulation.

A crucial aspect of this compound's profile is its selectivity for aldose reductase over other closely related aldo-keto reductases, particularly AKR1B10. AKR1B10 is implicated in various cancers, and off-target inhibition could lead to undesirable side effects. The structural features of this compound allow for specific interactions within the active site of AR, leading to high-affinity binding and potent inhibition, while having a lesser effect on AKR1B10.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its selectivity have been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme TargetIC50 Value
Human Aldose Reductase (AR/AKR1B1)30 nM
Human Aldehyde Reductase (ALR1/AKR1A1)14 µM
Human Aldo-Keto Reductase 1B10 (AKR1B10)1.3 µM[1]

These data demonstrate that this compound is a highly potent inhibitor of aldose reductase, with an IC50 value in the nanomolar range. Furthermore, it exhibits significant selectivity for AR over both ALR1 and AKR1B10, with approximately 467-fold and 43-fold selectivity, respectively.

Experimental Protocols

Enzyme Inhibition Assay

The inhibitory activity of this compound against human aldose reductase and AKR1B10 was determined using a spectrophotometric assay.

Materials:

  • Recombinant human aldose reductase (AKR1B1) and AKR1B10

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer

  • This compound (dissolved in DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture was prepared in a cuvette containing sodium phosphate buffer (pH 6.7), NADPH, and the respective enzyme (AKR1B1 or AKR1B10).

  • Various concentrations of this compound, dissolved in DMSO, were added to the reaction mixture. The final concentration of DMSO in the assay was kept constant to avoid solvent effects.

  • The mixture was pre-incubated to allow for inhibitor binding.

  • The enzymatic reaction was initiated by the addition of the substrate, DL-glyceraldehyde.

  • The rate of the reaction was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The initial reaction velocities were calculated from the linear portion of the absorbance versus time curve.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

The structural basis for the interaction of this compound with aldose reductase and AKR1B10 was elucidated through X-ray crystallography.

Protein Expression and Purification:

  • Human AKR1B1 and AKR1B10 were expressed in E. coli and purified using affinity and size-exclusion chromatography.

Crystallization:

  • The purified enzyme was concentrated and incubated with an excess of the cofactor NADP+ and the inhibitor this compound.

  • Crystals of the enzyme-NADP+-IDD388 ternary complex were grown using the hanging drop vapor diffusion method at a controlled temperature. The reservoir solution contained a precipitant (e.g., polyethylene glycol) and a buffer at a specific pH.

Data Collection and Structure Determination:

  • Crystals were cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data were collected at a synchrotron source.

  • The collected data were processed, and the structure was solved by molecular replacement using a previously determined structure of the enzyme as a search model.

  • The model of the complex was then refined, and the inhibitor was built into the electron density map. The final structures were validated for their geometric quality. The coordinates and structure factors for the human aldose reductase mutant T113A complexed with this compound have been deposited in the Protein Data Bank (PDB) with the accession code 3LQG [2]. The crystal structure of human AKR1B10 complexed with NADP+ and this compound is available under PDB ID 5LIU .

Visualizations of Signaling Pathways and Experimental Workflows

Polyol Pathway and the Site of this compound Action

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications This compound This compound Aldose Reductase (AR)\nNADPH -> NADP+ Aldose Reductase (AR) NADPH -> NADP+ This compound->Aldose Reductase (AR)\nNADPH -> NADP+ Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (AR or AKR1B10) Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme, NADPH, this compound) Enzyme->Reaction_Mix Cofactor NADPH Cofactor->Reaction_Mix Substrate DL-glyceraldehyde Inhibitor This compound dilutions Inhibitor->Reaction_Mix Initiate_Reaction Add Substrate Reaction_Mix->Initiate_Reaction Monitor_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Calculate_Inhibition Determine % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Fit to Sigmoidal Curve and Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Therapeutic Rationale

Therapeutic_Rationale Hyperglycemia Hyperglycemia Increased_Polyol_Pathway_Flux Increased Polyol Pathway Flux Hyperglycemia->Increased_Polyol_Pathway_Flux Sorbitol_Accumulation Sorbitol Accumulation Increased_Polyol_Pathway_Flux->Sorbitol_Accumulation Osmotic_Stress Cellular Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Diabetic_Complications This compound This compound AR_Inhibition Aldose Reductase Inhibition This compound->AR_Inhibition AR_Inhibition->Increased_Polyol_Pathway_Flux Blocks

Caption: The therapeutic rationale for this compound in preventing diabetic complications.

References

An In-depth Technical Guide to IDD388: A Potent Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDD388 is a potent small-molecule inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory action on aldose reductase are provided. Furthermore, the underlying mechanism of action is elucidated through a detailed description of the polyol signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, particularly those focused on therapies for diabetic complications.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-(2-((4-bromo-2-fluorobenzyl)carbamoyl)-5-chlorophenoxy)acetic acid, is a synthetic compound belonging to the class of carboxylic acid derivatives. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 314297-26-2
Molecular Formula C₁₆H₁₂BrClFNO₄
Molecular Weight 416.63 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Stability Store at -20°C for long-term stability.
Melting Point Data not available in the public domain.
Boiling Point Data not available in the public domain.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative procedure based on standard organic chemistry principles, adapted from methodologies used for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-4-chlorobenzoic acid

  • Ethyl bromoacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride

  • (4-Bromo-2-fluorophenyl)methanamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Synthesis of Ethyl 2-(2-carboxy-5-chlorophenoxy)acetate

  • To a solution of 2-hydroxy-4-chlorobenzoic acid in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise and heat the reaction mixture at 80°C for 12 hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 2-(2-(chlorocarbonyl)-5-chlorophenoxy)acetate

  • Dissolve the product from Step 1 in thionyl chloride.

  • Reflux the mixture for 3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the acid chloride.

Step 3: Synthesis of this compound Ethyl Ester

  • Dissolve the acid chloride from Step 2 in DCM.

  • To this solution, add (4-bromo-2-fluorophenyl)methanamine and triethylamine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 3 in a mixture of tetrahydrofuran and methanol.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Mechanism of Action: Inhibition of the Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to a cascade of events implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.

The Polyol Pathway Signaling Cascade:

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications Osmotic Stress AR Aldose Reductase (AKR1B1) AR->Sorbitol SDH Sorbitol Dehydrogenase SDH->Fructose NADPH NADPH NADPH->AR NADP NADP+ NADP->AR NADP->Complications Altered Redox Balance NAD NAD+ NAD->SDH NADH NADH NADH->SDH NADH->Complications Oxidative Stress This compound This compound This compound->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound.

By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol. This action mitigates the downstream pathological consequences, which include:

  • Osmotic Stress: The accumulation of sorbitol, an osmolyte, leads to increased intracellular osmotic pressure, causing cellular damage.

  • Oxidative Stress: The regeneration of NAD⁺ by sorbitol dehydrogenase consumes NAD⁺ and produces NADH, altering the NAD⁺/NADH ratio. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor for glutathione reductase, an enzyme essential for antioxidant defense. This imbalance leads to increased oxidative stress.

  • Formation of Advanced Glycation End-products (AGEs): Increased fructose levels resulting from the polyol pathway can contribute to the formation of AGEs, which are implicated in vascular damage.

Experimental Protocol: Aldose Reductase Inhibition Assay

The following protocol provides a standardized method for evaluating the inhibitory potency of this compound against aldose reductase.

Experimental Workflow:

AR_Inhibition_Assay Reagents Prepare Reagents: - Phosphate Buffer - NADPH - DL-Glyceraldehyde - Aldose Reductase - this compound Reaction_Mix Prepare Reaction Mixture: - Buffer - NADPH - Aldose Reductase - this compound (or vehicle) Reagents->Reaction_Mix Initiate Initiate Reaction: Add DL-Glyceraldehyde Reaction_Mix->Initiate Measure Measure Absorbance: 340 nm, kinetic mode Initiate->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Caption: Workflow for the Aldose Reductase Inhibition Assay.

Materials:

  • Phosphate buffer (0.1 M, pH 6.2)

  • NADPH solution (in buffer)

  • DL-Glyceraldehyde solution (substrate, in buffer)

  • Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagent Solutions: Prepare fresh solutions of all reagents in phosphate buffer on the day of the experiment.

  • Prepare Reaction Mixture: In each well of the microplate, add the following in order:

    • Phosphate buffer

    • NADPH solution

    • Aldose reductase enzyme solution

    • This compound solution at various concentrations (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the DL-glyceraldehyde solution to each well to start the enzymatic reaction.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized and potent inhibitor of aldose reductase. Its ability to block the polyol pathway provides a strong rationale for its investigation as a therapeutic agent for the treatment of diabetic complications. The information and protocols provided in this technical guide are intended to facilitate further research and development of this compound and related compounds.

Methodological & Application

Application Notes and Protocols: X-ray Crystallography of IDD388 in Complex with Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, is a key therapeutic target for the prevention of diabetic complications. Inhibition of AR can mitigate the downstream pathological effects of hyperglycemia. IDD388 is a potent and selective inhibitor of aldose reductase with potential therapeutic applications. Elucidating the precise binding mechanism of this compound to AR through X-ray crystallography is crucial for structure-based drug design and the development of next-generation inhibitors with improved efficacy and selectivity.

While specific crystallographic data for the this compound-aldose reductase complex is not publicly available, this document provides a comprehensive set of protocols and application notes based on established methodologies for the crystallization and structure determination of human aldose reductase in complex with various inhibitors. These protocols can be adapted for the study of the this compound-AR complex.

Data Presentation

As no specific quantitative data for the this compound-AR complex is available, the following tables present representative data from the literature for human aldose reductase in complex with other inhibitors and the cofactor NADP+. This information serves as a benchmark for expected values in a similar experiment with this compound.

Table 1: Representative Data Collection and Refinement Statistics for Human Aldose Reductase Complexes

ParameterRepresentative ValueSource
Data Collection
PDB ID1ABN
Resolution (Å)2.40
Space GroupP2₁
Unit Cell Dimensions (Å)a=49.97, b=67.14, c=48.02, β=92.2°
R-merge-
I/σ(I)-
Completeness (%)-
Redundancy-
Refinement
Resolution (Å)2.75
No. of Reflections-
R-work / R-free0.286 / -
No. of Atoms
Protein-
Ligand-
Water-
B-factors (Ų)
Protein-
Ligand-
Water-
R.m.s. Deviations
Bond Lengths (Å)-
Bond Angles (°)-

Note: The values presented are from different sources and represent typical data for aldose reductase crystallography. Specific values will vary depending on the inhibitor and crystallization conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the X-ray crystallography of the this compound-aldose reductase complex.

Protein Expression and Purification of Human Aldose Reductase (hAR)

This protocol is based on established methods for producing recombinant hAR.

  • Expression:

    • Transform E. coli cells (e.g., BL21(DE3)) with a plasmid containing the human aldose reductase gene.

    • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.

    • Purify the recombinant hAR using a combination of affinity and size-exclusion chromatography. A common approach involves a nickel-nitrilotriacetic acid (Ni-NTA) column followed by a gel filtration column (e.g., Superdex 75).

    • Assess the purity of the protein by SDS-PAGE.

Crystallization of the hAR-IDD388-NADP+ Ternary Complex

This protocol outlines the steps for co-crystallization and soaking, which are common techniques for obtaining protein-ligand complex crystals.

  • Co-crystallization:

    • Concentrate the purified hAR to 5-10 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.

    • Incubate the protein with a 2-5 fold molar excess of NADP+ and this compound for at least 1 hour on ice.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 20°C.

    • Screen a variety of crystallization conditions. A common starting point for hAR is a precipitant solution containing polyethylene glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 6000) at different concentrations and a range of pH values.

  • Soaking:

    • Alternatively, grow crystals of the hAR-NADP+ binary complex first.

    • Prepare a solution of this compound in a cryoprotectant solution compatible with the crystallization condition.

    • Transfer the hAR-NADP+ crystals to the this compound-containing solution and incubate for a period ranging from a few minutes to several hours.

X-ray Data Collection
  • Crystal Handling:

    • Carefully loop out a single crystal from the crystallization drop.

    • Briefly soak the crystal in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in a cryostream on a synchrotron beamline or a home X-ray source.

    • Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

    • Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Determination and Refinement
  • Structure Solution:

    • Solve the phase problem using molecular replacement with a previously determined structure of human aldose reductase (e.g., PDB ID: 1ABN) as a search model. Software such as Phaser or MOLREP can be used for this purpose.

  • Model Building and Refinement:

    • Build the initial model of the hAR-IDD388-NADP+ complex into the electron density map using software like Coot.

    • Refine the atomic coordinates and B-factors against the experimental data using refinement software such as PHENIX or REFMAC5.

    • Iteratively refine the model and manually adjust it in Coot until the R-work and R-free values converge to acceptable levels and the model has good stereochemistry.

    • Validate the final structure using tools like MolProbity.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography of the this compound-AR Complex

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination expression Expression of hAR in E. coli purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification complex_formation Formation of hAR-IDD388-NADP+ Complex purification->complex_formation crystallization Crystallization Trials (Vapor Diffusion) complex_formation->crystallization crystal_handling Crystal Mounting & Cryo-cooling crystallization->crystal_handling data_collection X-ray Diffraction Data Collection crystal_handling->data_collection molecular_replacement Molecular Replacement data_collection->molecular_replacement refinement Model Building & Refinement molecular_replacement->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for determining the crystal structure of the this compound-aldose reductase complex.

Signaling Pathway: Inhibition of the Polyol Pathway by this compound

Application Notes and Protocols: IDD-388 in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings:

Following a comprehensive search for the compound "IDD-388" in the context of colon cancer cell line applications, no publicly available scientific literature, clinical trial data, or product information could be identified. The search results did not yield any information regarding a molecule with this designation being investigated for or used in colorectal cancer research.

It is possible that "IDD-388" may be an internal compound designation not yet disclosed in public forums, a very new molecule pending publication, or a potential typographical error in the query. The search results did, however, provide information on unrelated topics such as colorectal cancer in individuals with Intellectual and Developmental Disabilities (IDD), and compounds with similar names like "CD388" and "CT-388" which are being investigated for influenza and metabolic diseases, respectively, but have no documented application in oncology.

At present, we are unable to provide detailed Application Notes and Protocols for "IDD-388 application in colon cancer cell lines" due to the absence of any available information on this specific topic. We recommend verifying the compound name and its relevance to colon cancer research. Should a corrected or alternative designation be available, we would be pleased to conduct a new search to provide the requested detailed information.

Application Notes and Protocols for Cell-Based Functional Assays in IDD388 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based functional assays to screen and characterize the activity of IDD388, a known inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). The following protocols and supporting information are designed to facilitate the assessment of this compound's efficacy in relevant cancer cell models.

Introduction to this compound and its Target, AKR1B10

This compound is a potent inhibitor of AKR1B10, an enzyme that is overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy[1]. AKR1B10 is involved in several cellular processes, including the detoxification of cytotoxic aldehydes, lipid metabolism, and the regulation of cell signaling pathways.[2][3] Inhibition of AKR1B10 by this compound presents a promising therapeutic strategy for cancers dependent on its activity.

Key Signaling Pathways Involving AKR1B10

AKR1B10 has been shown to influence key signaling pathways that are critical for cancer cell survival and proliferation, primarily the ERK/MAPK and PI3K/AKT pathways.[4][5][6] Understanding these pathways is crucial for designing and interpreting functional assays for this compound.

AKR1B10_Signaling_Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK GSK3b GSK3β AKT->GSK3b Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis ERK ERK MEK->ERK Nrf2 Nrf2 GSK3b->Nrf2 TranscriptionFactors Transcription Factors (e.g., c-Jun) ERK->TranscriptionFactors GPX4 GPX4 Nrf2->GPX4 CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Proliferation TranscriptionFactors->Proliferation Invasion Invasion & Metastasis TranscriptionFactors->Invasion Ferroptosis Ferroptosis Resistance GPX4->Ferroptosis AKR1B10 AKR1B10 AKR1B10->AKT activates AKR1B10->ERK activates This compound This compound This compound->AKR1B10 Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Functional Assays cluster_2 Tier 3: Mechanistic Assays A Select Cancer Cell Lines (High AKR1B10 Expression) B Cell Viability Assay (MTT/MTS) (Dose-Response of this compound) A->B C Apoptosis Assay (Annexin V/Caspase Activity) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (p-ERK, p-AKT, etc.) C->E F Cell Migration/Invasion Assay (Transwell Assay) C->F D->E

References

Troubleshooting & Optimization

Technical Support Center: IDD388 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on the stability of the aldo-keto reductase inhibitor, IDD388, in aqueous solutions for long-term experiments. The following information offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare aqueous stock solutions of this compound for long-term experiments?

A1: Due to the limited public data on this compound's long-term stability, it is recommended to prepare fresh solutions before each experiment. If a stock solution is necessary, it should be prepared in a suitable buffer, filtered, and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability test is advised to determine the acceptable storage duration for your specific experimental conditions.

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound have not been extensively published, similar small molecules can undergo hydrolysis, oxidation, or photolysis in aqueous environments.[1][2] Forced degradation studies under stress conditions such as acidic or basic pH, high temperature, and exposure to light can help identify potential degradation products and pathways.[3][4]

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This method should be able to separate the intact this compound from any potential degradation products.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer - Low solubility of this compound at the desired concentration.- pH of the buffer affecting solubility.- Use of an inappropriate co-solvent.- Determine the solubility of this compound in your specific buffer system.- Adjust the pH of the buffer to improve solubility.- Use a small percentage of an organic co-solvent like DMSO, but ensure it does not interfere with your experiment.
Loss of this compound activity over time - Degradation of this compound in the aqueous solution.- Adsorption of this compound to container surfaces.- Perform a stability study to determine the rate of degradation under your experimental conditions.- Prepare fresh solutions for each experiment.- Consider using low-adsorption microplates or tubes.
Appearance of unknown peaks in HPLC analysis - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with other components in the experimental medium.- Conduct forced degradation studies to identify potential degradation products.[3]- Analyze a blank sample (buffer only) to check for contamination.- Evaluate the compatibility of this compound with other reagents in your experiment.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final desired concentration in the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). Ensure the final concentration of the organic solvent is minimal and does not affect the assay.

    • Prepare several identical aliquots in sealed, light-protected containers.

  • Storage Conditions:

    • Store the aliquots at various relevant temperatures (e.g., 4°C, 25°C, and 37°C) to simulate different experimental and storage conditions.[7]

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).[2][8]

  • Analytical Method (HPLC-UV):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[9]

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

    • Quantify the peak area of this compound at each time point to determine the percentage remaining.

Data Presentation

Summarize the quantitative data from the stability study in a table similar to the one below for easy comparison.

Time PointStorage Temperature (°C)pH of SolutionConcentration of this compound (µg/mL)% RemainingPurity (%)Observations
0 hours-7.410.010099.8Clear solution
24 hours47.49.99999.7Clear solution
24 hours257.49.59598.5Clear solution
24 hours377.48.88895.2Appearance of small degradation peak
.....................

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_aqueous Dilute to Final Concentration in Aqueous Buffer prep_stock->prep_aqueous aliquot Aliquot Samples prep_aqueous->aliquot storage_conditions Store at Different Temperatures (4°C, 25°C, 37°C) aliquot->storage_conditions sampling Sample at Predetermined Time Points storage_conditions->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Peak Area & Calculate % Remaining hplc->data report Summarize Data in Table data->report interpret Interpret Stability Profile report->interpret signaling_pathway Hypothetical Signaling Pathway of this compound Action cluster_pathway Cellular Environment This compound This compound AKR Aldo-Keto Reductase (AKR) This compound->AKR Inhibits Alcohol Inactive Alcohol (Product) AKR->Alcohol Produces Aldehyde Toxic Aldehyde (Substrate) Aldehyde->AKR Metabolized by Downstream Downstream Cellular Effects (e.g., Reduced Oxidative Stress) Alcohol->Downstream

References

Validation & Comparative

Benchmarking IDD388 Against Next-Generation Aldose Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aldose reductase inhibitor IDD388 with next-generation inhibitors, AT-001 (Caficrestat) and AT-007 (Govorestat). The following sections detail their comparative efficacy, selectivity, and the experimental protocols used for their evaluation.

Data Presentation

The inhibitory activities of this compound, AT-001 (Caficrestat), and AT-007 (Govorestat) against aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) are summarized below. The IC50 value represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 ValueSelectivity (ALR1 IC50 / ALR2 IC50)
This compound Aldose Reductase (ALR2)30 nM[1]~467-fold
Aldehyde Reductase (ALR1)14 µM[1]
AT-001 (Caficrestat) Aldose Reductase (ALR2)28.9 pM - 30 pM>300-fold greater affinity for ALR2 vs. zopolrestat; No significant inhibition of AldR at 50x and 100x EC50 levels[2]
Aldehyde Reductase (ALR1)Not explicitly quantified, but described as highly selective with minimal to zero off-target activity[2]
AT-007 (Govorestat) Aldose Reductase (ALR2)100 pM[3]Described as a highly selective mechanism of action compared to historical ARIs, avoiding off-target effects[4]
Aldehyde Reductase (ALR1)Not explicitly quantified, but described as highly selective[4]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This protocol outlines the determination of aldose reductase activity by monitoring the decrease in NADPH absorbance.

a. Reagents and Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or aldehyde reductase (ALR1).

  • Buffer: 0.067 M to 100 mM Sodium Phosphate Buffer, pH 6.2-7.0.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate), final concentration 0.1 mM to 0.15 mM.

  • Substrate: DL-glyceraldehyde, final concentration 5x10⁻⁴ M to 10 mM.

  • Inhibitors: this compound, AT-001 (Caficrestat), AT-007 (Govorestat) at various concentrations.

  • Reducing Agent: 2-mercaptoethanol (5 mM) or DTT.

  • Other: Lithium Sulfate (0.2 mM - 0.4 mM).

  • Instrumentation: UV-Visible Spectrophotometer.

b. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, lithium sulfate, and 2-mercaptoethanol.

  • Add the desired concentration of the inhibitor (this compound, AT-001, or AT-007) or vehicle control to the reaction mixture.

  • Initiate the enzymatic reaction by adding the aldose reductase enzyme solution.

  • Start the measurement by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for a period of 3 to 90 minutes at 37°C.[5][6]

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Aldose Reductase Inhibition Assay

This protocol assesses the ability of inhibitors to block aldose reductase activity within a cellular context, often using retinal cells which are relevant to diabetic complications.

a. Cell Culture and Treatment:

  • Cell Line: Human retinal pigment epithelial cells (ARPE-19) or other relevant cell types (e.g., lens epithelial cells).

  • Culture Media: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • High Glucose Challenge: Expose cells to high glucose conditions (e.g., 30 mM glucose) to induce aldose reductase activity. Control cells are maintained in normal glucose (e.g., 5.5 mM).

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound, AT-001, or AT-007 alongside the high glucose challenge.

b. Measurement of Intracellular Sorbitol Accumulation:

  • After the treatment period (e.g., 24-72 hours), wash the cells with ice-cold PBS.

  • Lyse the cells to release intracellular contents.

  • Deproteinize the cell lysates.

  • Measure the sorbitol concentration in the lysates using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).

  • A reduction in sorbitol levels in inhibitor-treated cells compared to untreated high-glucose-exposed cells indicates inhibition of aldose reductase.

Visualizations

Aldose_Reductase_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Aldose Reductase (ALR2)\nNADPH -> NADP+ Aldose Reductase (ALR2) NADPH -> NADP+ Oxidative Stress\n(ROS Production) Oxidative Stress (ROS Production) Aldose Reductase (ALR2)\nNADPH -> NADP+->Oxidative Stress\n(ROS Production) Oxidative Stress\n(ROS Production)->Cellular Damage Diabetic Complications\n(Retinopathy, Neuropathy, etc.) Diabetic Complications (Retinopathy, Neuropathy, etc.) Cellular Damage->Diabetic Complications\n(Retinopathy, Neuropathy, etc.) This compound This compound This compound->Aldose Reductase (ALR2)\nNADPH -> NADP+ Next-Gen ARIs\n(AT-001, AT-007) Next-Gen ARIs (AT-001, AT-007) Next-Gen ARIs\n(AT-001, AT-007)->Aldose Reductase (ALR2)\nNADPH -> NADP+

Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.

Experimental_Workflow cluster_InVitro In Vitro Benchmarking cluster_Cellular Cellular Validation Enzyme_Purification Purify Recombinant Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibitor_Screening Spectrophotometric Assay: Measure NADPH Depletion Enzyme_Purification->Inhibitor_Screening IC50_Determination Determine IC50 Values for This compound, AT-001, AT-007 Inhibitor_Screening->IC50_Determination Selectivity_Analysis Compare IC50 for ALR2 vs. ALR1 to Determine Selectivity IC50_Determination->Selectivity_Analysis Cell_Culture Culture Retinal or Lenticular Cells Selectivity_Analysis->Cell_Culture Proceed with Potent and Selective Inhibitors High_Glucose_Challenge Induce Hyperglycemic Conditions Cell_Culture->High_Glucose_Challenge Inhibitor_Treatment Treat Cells with Inhibitors High_Glucose_Challenge->Inhibitor_Treatment Sorbitol_Measurement Measure Intracellular Sorbitol Levels Inhibitor_Treatment->Sorbitol_Measurement Efficacy_Confirmation Confirm In-Cell Efficacy Sorbitol_Measurement->Efficacy_Confirmation

Caption: Experimental Workflow for Comparing Aldose Reductase Inhibitors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.